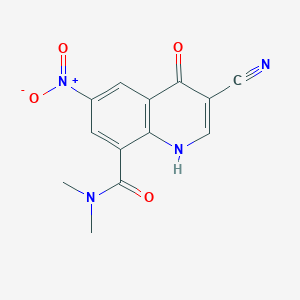
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a nitro group, and a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyano-substituted aromatic compound and a nitro-substituted quinoline derivative can yield the desired product through a series of intermediate steps, including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
科学的研究の応用
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The nitro and cyano groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
4-Cyano-2-methoxyphenyl derivatives: These compounds share structural similarities but differ in functional groups and substitution patterns.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and exhibit different chemical properties.
Aminoquinoline derivatives: Formed through reduction reactions, these compounds have distinct biological activities.
Uniqueness
3-Cyano-1,4-dihydro-N,N-dimethyl-6-nitro-4-oxo-8-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
915369-17-4 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC名 |
3-cyano-N,N-dimethyl-6-nitro-4-oxo-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c1-16(2)13(19)10-4-8(17(20)21)3-9-11(10)15-6-7(5-14)12(9)18/h3-4,6H,1-2H3,(H,15,18) |
InChIキー |
YBUVHLGYXZCOKO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)


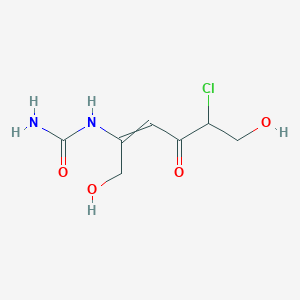
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
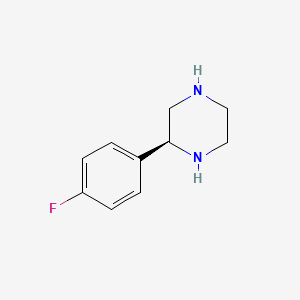
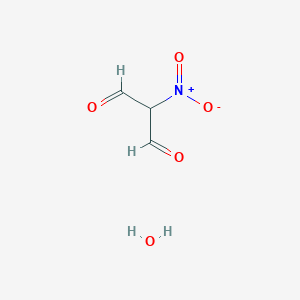
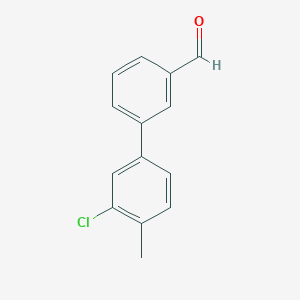
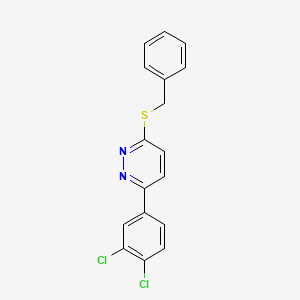
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
